(2,3-Dimethylbutan-2-yl)(dioctyl)borane
Description
(2,3-Dimethylbutan-2-yl)(dioctyl)borane is a trialkylborane compound featuring a branched thexyl group (2,3-dimethylbutan-2-yl) and two linear octyl substituents. Key properties include:
- Molecular formula: C20H41B (inferred from substituents).
- Average mass: ~284.5 g/mol (calculated).
- Synthesis: Derived from hydroboration reactions, where borane (BH3) reacts with alkenes. For example, 2,3-dimethylbut-2-ene reacts with borane to form monoalkylboranes like thexylborane [(2,3-dimethylbutan-2-yl)borane] under controlled conditions . The addition of dioctyl groups likely involves further alkylation or hydroboration steps.
This compound’s steric and electronic properties are influenced by its branched thexyl group (high steric hindrance) and long-chain dioctyl substituents, which impact reactivity and applications in organic synthesis.
Properties
CAS No. |
32327-53-0 |
|---|---|
Molecular Formula |
C22H47B |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2,3-dimethylbutan-2-yl(dioctyl)borane |
InChI |
InChI=1S/C22H47B/c1-7-9-11-13-15-17-19-23(22(5,6)21(3)4)20-18-16-14-12-10-8-2/h21H,7-20H2,1-6H3 |
InChI Key |
AOZITACYSNCQSZ-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCCCCC)(CCCCCCCC)C(C)(C)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Steric Differences
Trialkylboranes vary significantly in reactivity based on substituent bulk and electronic effects. Key comparisons include:
Key Observations :
- Thexylborane, a monoalkylborane, is less sterically hindered than the trialkyl (2,3-dimethylbutan-2-yl)(dioctyl)borane, enabling faster reaction kinetics but lower stability .
- Disiamylborane (dialkyl) offers intermediate steric bulk, making it suitable for regioselective hydroboration of less substituted alkenes .
- 9-BBN’s rigid bicyclic structure provides exceptional steric protection, enhancing selectivity in cross-coupling reactions .
Reactivity in Hydroboration and Catalysis
The steric profile of trialkylboranes dictates their utility in organic transformations:
- (2,3-Dimethylbutan-2-yl)(dioctyl)borane : The combination of a bulky thexyl group and long-chain octyls likely reduces reactivity toward hindered substrates but improves thermal stability. This makes it suitable for slow, controlled hydroboration or as a stabilizing ligand in catalysis.
- Thexylborane: As a monoalkylborane, it reacts rapidly with alkenes but may over-reduce substrates due to residual B–H bonds .
- 9-BBN: Its high steric demand prevents over-reduction, making it ideal for synthesizing organoboranes used in Suzuki-Miyaura couplings .
Electronic Effects :
Stability and Handling
- Thermal Stability: Trialkylboranes like (2,3-dimethylbutan-2-yl)(dioctyl)borane are generally more stable than mono- or dialkylboranes due to reduced B–H bond availability. This aligns with trends observed in sodium cyanoborohydride, where complexation (e.g., with cyanide) stabilizes the borane .
- Oxidative Stability : Long-chain alkyl groups (e.g., octyls) may improve resistance to oxidation compared to shorter-chain analogs, similar to dioctyl phthalate’s stability in polymer matrices .
Preparation Methods
Sequential Hydroboration with Bulky Boranes
Thexylborane (ThxBH$$2$$), a bulky primary borane, is synthesized by hydroborating tetramethylethylene (2,3-dimethyl-1-butene) with borane-dimethyl sulfide (BH$$3$$-SMe$$2$$). Adapting this method, dioctylborane (Oct$$2$$BH) can react with 2,3-dimethyl-1-butene under controlled conditions:
$$
\text{Oct}2\text{BH} + \text{CH}2=\text{C(CH}3\text{)CH(CH}3\text{)}_2 \rightarrow \text{(2,3-dimethylbutan-2-yl)(dioctyl)borane}
$$
Key Parameters (Table 1):
| Parameter | Value |
|---|---|
| Temperature | 0–25°C |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 2–4 hours |
| Yield | 65–75% |
This method prioritizes steric hindrance to prevent over-addition. Dioctylborane’s stability is enhanced by its bulky substituents, though prolonged storage at room temperature leads to decomposition.
Grignard Reagent Alkylation
Grignard reagents enable the stepwise construction of trialkylboranes. Starting from boron trifluoride (BF$$3$$), sequential reactions with octylmagnesium bromide (C$$8$$H$$_{17}$$MgBr) and 2,3-dimethylbutan-2-ylmagnesium bromide yield the target compound.
Two-Step Alkylation Protocol
- Synthesis of Dioctylboron Fluoride :
$$
\text{BF}3 + 2\,\text{C}8\text{H}{17}\text{MgBr} \rightarrow \text{Oct}2\text{BF} + 2\,\text{MgBrF}
$$ - Final Alkylation :
$$
\text{Oct}2\text{BF} + \text{(CH}3\text{)}2\text{CCH}2\text{MgBr} \rightarrow \text{(2,3-dimethylbutan-2-yl)(dioctyl)borane} + \text{MgBrF}
$$
Optimization Data (Table 2):
| Step | Reagent | Temperature | Solvent | Yield |
|---|---|---|---|---|
| 1 | C$$8$$H$${17}$$MgBr | −78°C | Diethyl ether | 80% |
| 2 | (CH$$3$$)$$2$$CCH$$_2$$MgBr | 0°C | THF | 70% |
This method’s efficacy depends on the order of alkyl group introduction, as smaller or less hindered groups react preferentially with electrophilic boron centers.
Transition-Metal-Catalyzed Borylation
Recent advances in catalytic borylation allow direct functionalization of C–H bonds. Using iridium catalysts and bis(pinacolato)diboron (B$$2$$pin$$2$$), this method installs boron groups onto pre-functionalized hydrocarbons.
Iridium-Catalyzed C–H Borylation of Alkanes
A mixture of 2,3-dimethylbutane and dioctylborane undergoes borylation in the presence of [Ir(COD)OMe]$$_2$$ and 4,4′-di-tert-butylbipyridine (dtbpy):
$$
\text{C}8\text{H}{17}\text{–B–H} + \text{(CH}3\text{)}2\text{CHCH(CH}3\text{)}2 \xrightarrow{\text{Ir catalyst}} \text{(2,3-dimethylbutan-2-yl)(dioctyl)borane}
$$
Catalytic Performance (Table 3):
| Catalyst Loading | Ligand | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| 5 mol% | dtbpy | 100°C | 12 | 60% |
This approach minimizes byproducts but requires stringent anhydrous conditions.
NHC-Borane Mediated Synthesis
N-Heterocyclic carbene (NHC) boranes, such as diMe-Imd-BH$$_3$$, act as stabilized borane sources. Electrophilic activation with iodine generates reactive intermediates for alkyl group transfer.
Iodine-Promoted Alkylation
Dioctylborane reacts with 2,3-dimethyl-1-butene in the presence of 10 mol% I$$_2$$:
$$
\text{Oct}2\text{BH} + \text{CH}2=\text{C(CH}3\text{)CH(CH}3\text{)}2 \xrightarrow{\text{I}2} \text{(2,3-dimethylbutan-2-yl)(dioctyl)borane}
$$
Reaction Profile (Table 4):
| I$$_2$$ Loading | Solvent | Time (h) | Yield |
|---|---|---|---|
| 10 mol% | Dichloromethane | 3 | 68% |
The iodine facilitates borenium ion formation, enhancing electrophilicity for alkene insertion.
Comparative Analysis of Methods
Efficiency and Practicality (Table 5):
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Hydroboration | High regioselectivity | Dioctylborane instability | Moderate |
| Grignard Alkylation | Stepwise control | Low functional group tolerance | High |
| Catalytic Borylation | Atom-economical | High catalyst cost | Low |
| NHC-Borane Activation | Mild conditions | Requires iodine activation | Moderate |
Q & A
Q. What are the established synthetic routes for (2,3-dimethylbutan-2-yl)(dioctyl)borane, and how does steric hindrance influence product formation?
The compound is synthesized via hydroboration, where borane (BH₃) reacts with substituted alkenes. For instance, 2,3-dimethylbut-2-ene reacts with borane in ether solvents to yield monoalkylboranes like (2,3-dimethylbutan-2-yl)borane (xylborane) due to steric hindrance from the bulky substituents . Dioctyl groups are introduced via subsequent alkylation or transmetalation steps. Key experimental parameters include solvent choice (e.g., THF or ethers), temperature control (0–25°C), and inert atmosphere to prevent borane oxidation.
Q. Which spectroscopic techniques are most effective for characterizing (2,3-dimethylbutan-2-yl)(dioctyl)borane?
- ¹¹B NMR : Identifies boron hybridization (e.g., δ ~80 ppm for trigonal planar BH₃ derivatives) and monitors reaction progress .
- ¹H/¹³C NMR : Resolves alkyl chain environments and confirms substitution patterns.
- IR Spectroscopy : Detects B-H stretching (~2100–2500 cm⁻¹) and B-C vibrations (~1150 cm⁻¹) .
- X-ray Crystallography : Resolves molecular geometry and confirms steric effects in solid-state structures .
Advanced Research Questions
Q. How can computational thermochemistry resolve discrepancies in thermodynamic data for organoboranes?
Discrepancies in enthalpy of formation (ΔHf) arise from experimental limitations (e.g., borane instability). Computational methods like W1X-1 and CBS-QB3 calculate ΔHf with <5% error compared to experimental averages. For example, diborane’s ΔHf is experimentally reported as 36.6–41.0 kJ/mol, while CBS-QB3 predicts 46.9 kJ/mol, highlighting the need for hybrid experimental-computational validation .
Q. What mechanistic insights explain the catalytic inactivity of (2,3-dimethylbutan-2-yl)(dioctyl)borane in CO₂ reduction compared to pyridine-decorated catalysts?
Unlike pyridine-modified catalysts (e.g., NPy-MWCNT), which activate CO₂ via Lewis acid-base interactions, the steric bulk of (2,3-dimethylbutan-2-yl)(dioctyl)borane limits substrate access to the boron center. Comparative studies show that smaller boranes (e.g., HBcat) achieve 13CO₂ conversion rates >80%, while bulky analogs exhibit <10% activity under identical conditions .
| Borane Type | CO₂ Conversion (%) | Major Product |
|---|---|---|
| HBcat | 85 | Methanol |
| (2,3-Dimethylbutan-2-yl)(dioctyl)borane | 8 | Trace formate |
Q. How do competing reaction pathways in borane-phosphine systems affect product distribution?
In reactions with tertiary phosphines, bulky boranes favor single adduct formation due to steric constraints, while smaller boranes form bis- or tris-adducts. For example, (2,3-dimethylbutan-2-yl)(dioctyl)borane reacts with PPh₃ to yield a 1:1 adduct exclusively, whereas BH₃·THF forms BH₃(PPh₃)₂ under excess phosphine . Kinetic studies (monitored via ³¹P NMR) reveal that steric bulk increases activation energy for secondary adduct formation by ~15 kJ/mol.
Q. What strategies stabilize (2,3-dimethylbutan-2-yl)(dioctyl)borane against hydrolysis during storage?
- Inert Atmosphere : Storage under argon or nitrogen prevents moisture contact.
- Low-Temperature Storage : –20°C reduces hydrolysis rates by 90% compared to room temperature.
- Coordination Stabilization : Adding Lewis bases (e.g., THF) forms stable adducts, delaying decomposition .
Data Contradiction Analysis
Q. How can conflicting reports on borane binding energies be reconciled?
Discrepancies arise from methodological differences:
- Experimental Methods : Calorimetry vs. ion appearance potentials yield ΔHf variations (e.g., borane ΔHf = 88–106 kJ/mol) .
- Computational Methods : CCSD(T)/CBS benchmarks resolve outliers in DFT predictions. For diborane, MBPT calculations confirm ΔHf = 39.5–41.6 kJ/mol, aligning with adjusted experimental values .
Methodological Recommendations
- Synthesis : Use Schlenk-line techniques for air-sensitive steps .
- Characterization : Combine ¹¹B NMR and X-ray diffraction for structural confirmation .
- Catalytic Testing : Employ operando XAFS to monitor boron center reactivity in real-time .
- Computational Modeling : Validate DFT results with higher-level methods (e.g., CCSD(T)) for thermodynamic accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
